N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide
Description
The exact mass of the compound this compound is 487.13659091 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(5-fluoro-2-pyridin-2-yl-1H-indol-3-yl)ethyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3S/c28-19-9-14-25-24(18-19)23(27(31-25)26-8-4-5-16-29-26)15-17-30-35(32,33)22-12-10-21(11-13-22)34-20-6-2-1-3-7-20/h1-14,16,18,30-31H,15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOKMAGPOVQKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCC3=C(NC4=C3C=C(C=C4)F)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound N-{2-[5-fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide are yet to be identified. The compound is structurally complex and may interact with multiple targets within the cell.
Mode of Action
It is known that the presence of the fluoropyridine group can influence the compound’s reactivity and interaction with its targets. The fluoropyridine group is a strong electron-withdrawing substituent, which can affect the compound’s binding affinity to its targets.
Biochemical Pathways
The compound may affect various biochemical pathways due to its complex structure. The presence of the fluoropyridine group suggests that it may interact with pathways involving fluoropyridines. .
Biological Activity
N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide, a compound with the CAS number 1253527-96-6, belongs to a class of sulfonamide derivatives known for their diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and modulation of signaling pathways.
Target Enzymes
- Notum Enzyme : This compound has been shown to inhibit the Notum enzyme, which is involved in the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation and differentiation.
- Carbonic Anhydrase : Some sulfonamide derivatives exhibit inhibitory effects on carbonic anhydrase, which could have implications for cardiovascular health and conditions like heart failure .
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Properties
Research indicates that compounds similar to this sulfonamide can inhibit cancer cell proliferation. For instance, related sulfonamides have shown significant inhibition of Wnt-dependent transcription and reduced growth in colorectal cancer cell lines SW480 and HCT116, suggesting potential use in cancer therapy .
Cardiovascular Effects
Studies using isolated rat heart models have demonstrated that certain sulfonamide derivatives can affect perfusion pressure and coronary resistance. For example, derivatives like 4-(2-aminoethyl)-benzenesulfonamide have been shown to decrease perfusion pressure over time .
Case Studies and Research Findings
Several studies provide insight into the biological activity of this compound:
- Inhibition of Wnt/β-catenin Signaling : A study highlighted that compounds targeting this pathway could lead to novel treatments for conditions characterized by aberrant Wnt signaling, including certain cancers .
- Cardiovascular Studies : Research on various benzenesulfonamide derivatives demonstrated their effects on cardiovascular parameters. For instance, one study found that specific derivatives significantly decreased perfusion pressure in isolated heart models, indicating their potential as therapeutic agents for cardiovascular diseases .
- Molecular Docking Studies : Computational studies have been conducted to evaluate the binding affinity of this compound to target proteins involved in disease pathways. These studies suggest that the compound may effectively interact with key enzymes involved in disease progression .
Data Tables
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1253527-96-6 |
| Molecular Formula | C19H20FN3O3S |
| Mechanism of Action | Notum enzyme inhibition |
| Potential Applications | Anticancer therapy, cardiovascular health |
Scientific Research Applications
Chemical Overview
N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound with the molecular formula and a molecular weight of 487.55 g/mol. This compound features a complex structure that includes an indole moiety, which is known for its diverse biological activities. Its CAS number is 1253527-96-6, and it has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Medicinal Chemistry
This compound has shown potential therapeutic applications due to its structural characteristics. The following are key areas of interest:
- Anticancer Activity : Research indicates that compounds with indole structures can inhibit cancer cell proliferation by targeting specific signaling pathways. Studies have suggested that this compound may influence pathways involved in tumor growth and metastasis, making it a candidate for further investigation in cancer therapy .
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's. The modulation of the Wnt/β-catenin signaling pathway is a mechanism through which these compounds may exert protective effects on neuronal cells .
The compound's biological activity extends to various mechanisms:
- Enzyme Inhibition : The sulfonamide group may confer the ability to inhibit specific enzymes, which could be beneficial in treating conditions like hypertension or bacterial infections. Compounds with similar structures have been shown to inhibit carbonic anhydrases and other critical enzymes .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of indole exhibit antimicrobial properties, which could be leveraged in developing new antibiotics or antifungal agents .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. The ability to modify the indole or phenoxy groups allows for the development of various derivatives with potentially enhanced biological activity.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Fluorination | Fluorine sources | Introduce fluorine into the indole structure |
| 2 | Alkylation | Ethylamine | Form the ethyl linkage |
| 3 | Sulfonamidation | Sulfonyl chloride | Attach the sulfonamide group |
| 4 | Phenoxy Formation | Phenol derivatives | Create the phenoxybenzene moiety |
Case Study 1: Anticancer Activity
In a study published in Drug Target Insights, researchers evaluated the anticancer potential of several indole derivatives, including this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, highlighting its potential as a lead compound for further development .
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents focused on compounds similar to this compound. The study demonstrated that these compounds could mitigate oxidative stress in neuronal cultures, suggesting a promising avenue for treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
